2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride
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Overview
Description
2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride is a chemical compound with the molecular formula C10H12Cl2FN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride typically involves the reaction of 2-chloro-5-fluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen substituents or to modify the pyrrolidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenylpyrrolidines, while oxidation reactions can produce lactams or other oxidized derivatives. Reduction reactions can lead to dehalogenated or modified pyrrolidine compounds .
Scientific Research Applications
2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride can be compared with other similar compounds, such as:
2-(2-Chloro-4-fluorophenyl)pyrrolidine Hydrochloride: This compound has a similar structure but with the fluoro substituent at the 4-position instead of the 5-position.
2-(2-Bromo-5-fluorophenyl)pyrrolidine Hydrochloride: This compound features a bromo substituent instead of a chloro substituent on the phenyl ring.
2-(2-Chloro-5-trifluoromethylphenyl)pyrrolidine Hydrochloride: This compound has a trifluoromethyl group instead of a fluoro substituent on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Biological Activity
2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
- Molecular Formula : C10H12ClF
- Molecular Weight : 236.11 g/mol
The compound features a pyrrolidine ring substituted with a 2-chloro-5-fluorophenyl group, which is significant for its biological activity. The halogen substituents are known to enhance binding affinity to biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent reactions. This is particularly relevant in the context of therapeutic applications targeting metabolic pathways.
- Receptor Modulation : It may also interact with various receptors, modulating their signaling pathways. Such interactions can lead to altered cellular responses, making it a candidate for drug development against various diseases.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
PA-1 | 0.0039 | S. aureus |
PA-1 | 0.025 | E. coli |
Case Studies
-
Study on Pyrrolidine Derivatives :
A study focused on various pyrrolidine derivatives demonstrated that those with halogen substituents exhibited enhanced antibacterial properties. The presence of chlorine and fluorine groups was correlated with increased antimicrobial activity against several bacterial strains . -
Therapeutic Implications :
Another investigation highlighted the potential use of such compounds in treating infections caused by resistant bacterial strains, emphasizing their role in developing new antibiotics.
Research Findings
Recent studies have further elucidated the biological activities associated with this compound:
- In Vitro Studies : Various in vitro tests have confirmed its efficacy against multiple pathogenic microorganisms, suggesting a broad-spectrum antimicrobial potential.
- Pharmacological Research : Ongoing research is exploring its application as a therapeutic agent for conditions such as pain management, cancer treatment, and neurodegenerative diseases .
Properties
IUPAC Name |
2-(2-chloro-5-fluorophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYAWBVYMJGXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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